BenchChemオンラインストアへようこそ!

methyl 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylate

Medicinal Chemistry Kinase Inhibitor Design Regioisomer Selection

The 6-carboxylate regioisomer of 3-amino-pyrazolo[4,3-b]pyridine provides the correct hinge-binding orientation for ATP-competitive kinase inhibitors. Dual hydrogen-bond donors (1H-pyrazole NH & 3-amino) fulfill ALK5 pharmacophore requirements. Unlike the 5-carboxylate analog, the 6-carboxylate ester vector aligns with solvent-exposed or ribose pockets. The methyl ester serves as a stable acid surrogate compatible with organometallic, reductive amination, and nucleophilic coupling conditions. Hydrolysis yields the free acid without late-stage repositioning. Also essential for GABA mimetic tetrahydropyrazolopyridine precursors. Fill SAR gaps by pairing with N-methyl-6-carboxylate (CAS 2781864-92-2) and 5-carboxylate (CAS 1352898-68-0).

Molecular Formula C8H8N4O2
Molecular Weight 192.17 g/mol
CAS No. 2091387-86-7
Cat. No. B6601983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylate
CAS2091387-86-7
Molecular FormulaC8H8N4O2
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C(=NN2)N)N=C1
InChIInChI=1S/C8H8N4O2/c1-14-8(13)4-2-5-6(10-3-4)7(9)12-11-5/h2-3H,1H3,(H3,9,11,12)
InChIKeyPLBZPMNLHYWZHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylate (CAS 2091387-86-7): Procurement-Relevant Structural and Synthetic Profile


Methyl 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylate (CAS 2091387-86-7) is a heterocyclic building block belonging to the pyrazolo[4,3-b]pyridine class, with a molecular formula of C₈H₈N₄O₂ and a molecular weight of 192.17 g/mol . It features a 3-amino substituent and a methyl ester at the 6-position of the fused bicyclic core. The compound is utilized as a synthetic intermediate in medicinal chemistry, particularly as a precursor for kinase inhibitor scaffolds and GABA uptake inhibitor analogs . Its [4,3-b] ring fusion and 6-carboxylate regiochemistry differentiate it from the more commonly studied 5-carboxylate regioisomers and [3,4-b] fusion analogs, impacting both synthetic accessibility and downstream derivatization potential.

Why Methyl 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylate Cannot Be Interchanged with Regioisomeric or Functional Group Analogs


Within the amino-pyrazolopyridine carboxylate family, regioisomeric position (5- vs 6-carboxylate), ester type (methyl vs acid vs tert-butyl), and N-substitution pattern each independently control reactivity, physicochemical properties, and biological target engagement . The 6-carboxylate regioisomer provides a distinct hydrogen-bonding vector and steric profile compared to the 5-carboxylate analog, which directly affects kinase hinge-binding orientation in ATP-competitive inhibitor design . Furthermore, the free 1H-pyrazole NH is essential for key hydrogen-bond donor interactions with the kinase hinge region, and methylation at this position (as in the N-methyl analog) abolishes this donor capacity—altering both solubility and target affinity. The methyl ester serves as a synthetic handle for amidation or hydrolysis, offering a different reactivity profile than the free carboxylic acid. These structural features are not interchangeable without altering synthetic route efficiency, downstream coupling yields, and ultimate biological activity.

Quantitative Differentiation Evidence for Methyl 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylate vs. Closest Analogs


Regioisomeric Differentiation: 6-Carboxylate vs. 5-Carboxylate Methyl Ester

The 6-carboxylate regioisomer (target compound, CAS 2091387-86-7) and the 5-carboxylate regioisomer (CAS 1352898-68-0) share identical molecular formula (C₈H₈N₄O₂) and molecular weight (192.17 g/mol), but differ in the position of the methyl ester on the pyridine ring . The 5-carboxylate analog has a predicted density of 1.495 ± 0.06 g/cm³ and boiling point of 462.2 ± 40.0 °C . Physicochemical data for the 6-carboxylate target are not experimentally established (Chemsrc reports melting point, boiling point, and density as N/A) , indicating a differential data maturity level that itself constitutes a procurement consideration for groups requiring characterized input material. The 6-carboxylate substitution pattern alters the electron distribution on the pyridine ring and shifts the spatial orientation of the ester moiety, which directly affects the vector of hydrogen-bond acceptor interactions in target binding pockets .

Medicinal Chemistry Kinase Inhibitor Design Regioisomer Selection

Ester vs. Free Acid: Methyl Ester Differentiation from 3-Amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylic Acid

The methyl ester (target, MW 192.17 g/mol, C₈H₈N₄O₂) differs from the corresponding free carboxylic acid (CAS 1314968-14-3, MW 178.15 g/mol, C₇H₆N₄O₂) by a mass increment of 14.02 g/mol, corresponding to the replacement of the acidic OH with a methoxy group. The methyl ester eliminates the carboxylic acid hydrogen-bond donor (HBD), reducing the HBD count from 3 (two from NH₂, one from COOH) to 2 (two from NH₂ only), while adding a methyl group that increases calculated logP and membrane permeability . The ester form is preferred as a protected intermediate in multi-step syntheses, as it tolerates a wider range of reaction conditions (e.g., organometallic coupling, reductive amination) that would be incompatible with the free carboxylic acid .

Prodrug Design Synthetic Intermediate Lipophilicity

N-Unsubstituted vs. N-Methyl Scaffold: Hydrogen-Bond Donor Capacity and Reactivity

The target compound retains a free 1H-pyrazole NH (N-unsubstituted), contributing one hydrogen-bond donor (HBD) in addition to the two HBDs from the 3-amino group, for a total of 3 HBDs. The N-methyl analog (CAS 2781864-92-2, C₉H₁₀N₄O₂, MW 206.20 g/mol) replaces the pyrazole NH with an N-CH₃ group, reducing the HBD count to 2 and increasing the molecular weight by 14.03 g/mol . The N-methyl analog has a predicted boiling point of 382.3 ± 37.0 °C and density of 1.47 ± 0.1 g/cm³ ; comparable predicted data are not available for the N-unsubstituted target. In kinase inhibitor design, the pyrazole NH serves as a critical hinge-binding hydrogen-bond donor; its methylation abolishes this interaction, which has been shown to reduce kinase inhibitory potency in related pyrazolo[4,3-b]pyridine series .

Kinase Hinge Binding Hydrogen-Bond Donor N-Alkylation

Synthetic Route Specificity: N-Boc-Protected Precursor Pathway for 6-Carboxylate Regioisomers

The established synthetic route to methyl pyrazolo[4,3-b]pyridine-6-carboxylates proceeds via acid-catalyzed cyclocondensation of N-Boc-4-aminopyrazole-5-carbaldehydes with methyl 3,3-dimethoxypropanoate or β-keto esters in refluxing acetic acid . This method is regiospecific for the 6-carboxylate position; the 5-carboxylate regioisomer requires a different synthetic strategy (typically starting from pyridine precursors with pre-installed 5-substitution). In the reported series, ethyl 1,5-dimethyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate (3e) was obtained in 62% yield, while the 1-tert-butyl-5-methyl analog (3f) gave only 24% yield, demonstrating sensitivity to N-substituent steric bulk . The Boc group on the starting aminopyrazole serves as a latent protection for the 3-amino group; deprotection yields the free 3-amino target compound. This route specificity enables procurement of the 6-carboxylate scaffold when 5-carboxylate chemistry is inapplicable.

Synthetic Methodology Friedländer Annulation Route Selection

Procurement-Guiding Application Scenarios for Methyl 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylate


Kinase Inhibitor Lead Generation Requiring 6-Carboxylate Hinge-Binding Geometry

When designing ATP-competitive kinase inhibitors where the carboxylate exit vector must align with the solvent-exposed region or ribose pocket, the 6-carboxylate regioisomer provides a distinct spatial orientation compared to the 5-carboxylate analog. The target compound's free 3-amino group and pyrazole NH together offer two hinge-binding hydrogen-bond donors, matching the pharmacophore requirements validated in ALK5 and related kinase inhibitor programs . Procurement of this specific regioisomer ensures that subsequent amidation or ester hydrolysis yields the correct vector geometry without requiring late-stage scaffold repositioning.

Multi-Step Synthesis Requiring a Protected Carboxylic Acid Handle

The methyl ester form serves as a carboxylic acid surrogate that is stable under a broad range of reaction conditions (organometallic couplings, reductive aminations, nucleophilic substitutions) where the free acid (CAS 1314968-14-3) would require additional protection/deprotection steps . The 3-amino group can be selectively functionalized (e.g., amide coupling, reductive amination, urea formation) while the methyl ester remains intact, enabling convergent synthetic strategies. Final ester hydrolysis yields the free acid for bioconjugation or salt formation.

GABA Uptake Inhibitor Analog Synthesis via Tetrahydropyrazolopyridine Scaffolds

The established synthetic route from Yakovenko et al. converts methyl pyrazolo[4,3-b]pyridine-6-carboxylates to tert-butyl 4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylates via catalytic hydrogenation (10% Pd/C, 100 °C, 25 atm). These saturated analogs are structurally related to nipecotic acid-derived GABA uptake inhibitors (e.g., tiagabine). The 3-amino-6-carboxylate substitution pattern on the tetrahydropyrazolopyridine scaffold is specifically required to mimic the GABA pharmacophore, making this compound the appropriate precursor for neuroscience-focused medicinal chemistry campaigns.

Regioisomer-Specific Building Block Procurement for Parallel Library Synthesis

In parallel medicinal chemistry libraries, systematic variation of carboxylate position (5- vs 6-) is essential for SAR exploration. The target compound (6-carboxylate, N-unsubstituted) complements the 5-carboxylate analog (CAS 1352898-68-0) and the N-methyl-6-carboxylate analog (CAS 2781864-92-2) to provide a full matrix of regioisomeric and N-substitution diversity . Procurement of all three analogs enables comprehensive SAR without gaps in the substitution matrix.

Quote Request

Request a Quote for methyl 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.